N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-(4-Chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a nitro-substituted chlorophenyl ring and a methylphenyl sulfanyl moiety. Its structure comprises a central acetamide backbone, with the 4-chloro-3-nitrophenyl group providing electron-withdrawing properties and the 4-methylphenylsulfanyl moiety contributing to lipophilicity.
Synthetic routes for analogous compounds often involve nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates are reacted with thiol-containing aromatic systems under basic conditions (e.g., triethylamine in ethanol), followed by recrystallization to isolate the product .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-13(16)14(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGYFDXAGGSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro and sulfanyl groups can also participate in various biochemical reactions, influencing the compound's overall activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Notes:
- The 4-methylphenylsulfanyl group in the target compound improves lipophilicity relative to compounds with polar substituents (e.g., diaminopyrimidine in ) .
Physicochemical and Crystallographic Comparisons
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (CAS No. 329700-00-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C15H13ClN2O3S
- Molecular Weight : 336.79 g/mol
- Structure : The compound features a chloro and nitro substituent on the phenyl ring, along with a thioether group, which may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including this compound. The following table summarizes findings from various studies regarding its efficacy against different pathogens:
| Pathogen | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Effective | 0.25 | |
| Escherichia coli | Moderate | 1.00 | |
| Candida albicans | Moderate | 0.50 | |
| Methicillin-resistant S. aureus (MRSA) | Highly effective | 0.20 |
The compound demonstrated significant activity against Gram-positive bacteria, particularly MRSA, while showing moderate effects against Gram-negative bacteria and fungi like Candida albicans. The presence of halogenated groups enhances lipophilicity, facilitating better membrane penetration and increased bioactivity.
The antimicrobial mechanism of this compound appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes. Its structural features contribute to its ability to inhibit key enzymes involved in bacterial growth, as shown in studies evaluating its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound alongside other derivatives. The compound exhibited a MIC of 0.20 µg/mL against MRSA, indicating strong potential for development as an antimicrobial agent .
- Synergistic Effects : In combination studies with Ciprofloxacin and Ketoconazole, this compound showed synergistic effects that reduced the MICs of these antibiotics, suggesting it could enhance treatment efficacy against resistant strains .
Toxicity and Safety Profile
Toxicological assessments indicate that this compound exhibits low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, which is significantly lower than that of standard toxic agents like Triton X-100 . This suggests a favorable safety profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
